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molecular formula C9H10FNO2 B8579670 Methyl 4-(aminomethyl)-2-fluorobenzoate

Methyl 4-(aminomethyl)-2-fluorobenzoate

Cat. No. B8579670
M. Wt: 183.18 g/mol
InChI Key: GGAFQXNKBHDZLI-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Combine a solution of methyl 4-cyano-2-fluoro-benzoate (1 g, 5.58 mmol) in absolute ethanol (42 mL) and acetic acid (1.9 mL) with a mixture of 10% Pd/C (Degussa type E101, 0.17 g, 0.078 mmol) in water (15.6 mL) at room temperature under nitrogen. Purge with nitrogen and then with hydrogen at 55 psi and stir for 1 h. Purge the reaction with nitrogen, filter through Celite® and wash the filter cake with ethanol (100 mL), THF (100 mL) and isopropanol (100 mL). Concentrate in vacuo and purify by SCX chromatography and then chromatography on silica gel (40 g RediSep® column) eluting with dichloromethane/2M ammonia in methanol (99:1 to 9:1 gradient over 30 min; 35 mL/min) to afford the desired intermediate as a white solid (0.602 g, 59%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Name
Quantity
15.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.17 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([F:13])[CH:4]=1)#[N:2]>C(O)C.C(O)(=O)C.O.[Pd]>[NH2:2][CH2:1][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([F:13])[CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1)F
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.9 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
15.6 mL
Type
solvent
Smiles
O
Name
Quantity
0.17 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with hydrogen at 55 psi and stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge with nitrogen
CUSTOM
Type
CUSTOM
Details
Purge
CUSTOM
Type
CUSTOM
Details
the reaction with nitrogen
FILTRATION
Type
FILTRATION
Details
filter through Celite®
WASH
Type
WASH
Details
wash the filter cake with ethanol (100 mL), THF (100 mL) and isopropanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
purify by SCX chromatography
WASH
Type
WASH
Details
chromatography on silica gel (40 g RediSep® column) eluting with dichloromethane/2M ammonia in methanol (99:1 to 9:1 gradient over 30 min; 35 mL/min)
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC1=CC(=C(C(=O)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.602 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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